2-cyclopropyl-N4-pentylpyrimidine-4,6-diamine
Overview
Description
2-cyclopropyl-N4-pentylpyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, have been studied extensively and are known to have significant biological applications .
Mode of Action
It is known that similar compounds interact with their targets and cause changes that lead to their biological effects .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds are known to have significant biological effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-cyclopropyl-N4-pentylpyrimidine-4,6-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, preventing their interaction with cyclin proteins, thereby inhibiting cell cycle progression. This interaction is essential for its potential use as an anticancer agent.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to induce cell cycle arrest in various cancer cell lines, including breast and gastric cancer cells . By inhibiting CDKs, the compound disrupts cell signaling pathways that are essential for cell proliferation. Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis. This dual action makes it a promising candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of target proteins required for cell cycle progression. Furthermore, the compound has been shown to induce conformational changes in CDKs, enhancing its inhibitory effects. These molecular interactions underscore its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis. These findings highlight its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted in the urine. These metabolic pathways are crucial for its clearance from the body and influence its pharmacokinetic properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transport proteins that facilitate its uptake into cells . Once inside the cells, the compound accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on CDKs. The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound predominantly localizes to the nucleus, where it interacts with CDKs and other nuclear proteins . This localization is facilitated by specific targeting signals that direct the compound to the nucleus. Additionally, post-translational modifications such as phosphorylation may influence its subcellular distribution and activity.
Properties
IUPAC Name |
2-cyclopropyl-4-N-pentylpyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-2-3-4-7-14-11-8-10(13)15-12(16-11)9-5-6-9/h8-9H,2-7H2,1H3,(H3,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXKVRDZRIFHSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC(=NC(=C1)N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.